molecular formula C7H15ClN4 B2392676 3-(azidomethyl)azepane hydrochloride CAS No. 2138426-62-5

3-(azidomethyl)azepane hydrochloride

Cat. No.: B2392676
CAS No.: 2138426-62-5
M. Wt: 190.68
InChI Key: HCTLZJIHJXZJNG-UHFFFAOYSA-N
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Description

3-(azidomethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H15ClN4. It is commonly used in scientific research and industry for various applications, particularly as an amine-reactive crosslinker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)azepane hydrochloride typically involves the reaction of azepane with azidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the azide group. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(azidomethyl)azepane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases.

    Reduction Reactions: Common reagents include hydrogen gas and palladium catalysts.

    Cycloaddition Reactions: Common reagents include alkynes and copper catalysts.

Major Products

    Substitution Reactions: Various substituted azepane derivatives.

    Reduction Reactions: Aminomethyl azepane.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

3-(azidomethyl)azepane hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azidomethyl)azepane hydrochloride involves its reactivity with amine groups. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are useful in bioconjugation and material science applications. The compound’s reactivity is primarily driven by the presence of the azide group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Azepines: Seven-membered heterocycles with one nitrogen atom.

    Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms.

    Oxazepines: Seven-membered heterocycles with one oxygen and one nitrogen atom.

    Thiazepines: Seven-membered heterocycles with one sulfur and one nitrogen atom.

Uniqueness

3-(azidomethyl)azepane hydrochloride is unique due to its azide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly valuable in applications requiring specific chemical transformations, such as bioconjugation and material synthesis .

Properties

IUPAC Name

3-(azidomethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c8-11-10-6-7-3-1-2-4-9-5-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLZJIHJXZJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CN=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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